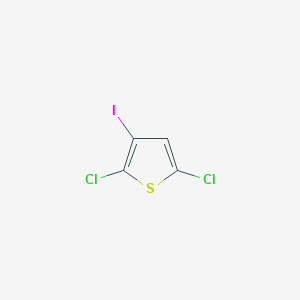

2,5-Dichloro-3-iodothiophene

Description

Significance of Thiophene (B33073) Derivatives in Advanced Materials and Synthetic Methodologies

Thiophene and its derivatives are foundational to the field of materials science, particularly in the realm of organic electronics. They are key components in the creation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. bohrium.comnih.gov The inherent properties of the thiophene ring, such as its electron-rich nature and propensity for π-π stacking, facilitate charge transport, a critical factor in the performance of these devices. wikipedia.org Beyond materials, thiophene derivatives are crucial intermediates in synthetic organic chemistry, enabling the construction of a wide array of complex molecules. researchgate.net

Overview of Halogenation Strategies for Thiophene Ring Systems

The thiophene ring is highly susceptible to electrophilic substitution, making its halogenation a facile process. sigmaaldrich.comgoogle.com Direct halogenation with elemental halogens can occur rapidly, even at low temperatures. sigmaaldrich.com However, controlling the regioselectivity of this reaction to obtain a specific isomer can be challenging. More sophisticated methods have been developed to achieve greater control. For instance, the use of N-halosuccinimides (such as N-iodosuccinimide, NIS) activated by an acid catalyst provides a mild and efficient route for the iodination of thiophene derivatives. researchgate.net Another strategy involves the use of elemental iodine in the presence of an oxidizing agent. researchgate.net The choice of solvent and reaction conditions can significantly influence the outcome of the halogenation. nih.gov For instance, the iodination of chlorinated aromatic compounds has been successfully achieved using silver salts in various solvents, with the solvent choice affecting the regioselectivity. nih.gov

Research Significance and Scope of 2,5-Dichloro-3-iodothiophene

This compound is a tri-halogenated thiophene derivative that holds considerable potential as a versatile synthetic intermediate. Its structure is primed for selective functionalization through modern cross-coupling methodologies. The chlorine atoms on the 2 and 5 positions of the thiophene ring are relatively stable, while the iodine atom at the 3-position is a reactive site, readily participating in reactions such as Suzuki and Stille couplings. wikipedia.orgorganic-chemistry.org This differential reactivity allows for the sequential introduction of various organic fragments, making it a valuable tool for the synthesis of complex, multi-substituted thiophene-based materials. The presence of multiple halogen atoms also influences the electronic properties of the molecule, a feature that can be exploited in the design of new materials for organic electronics. bohrium.comresearchgate.net

Once synthesized, this compound can serve as a key building block in the construction of larger, conjugated systems. The iodine atom can be selectively replaced via palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. For example, Suzuki coupling reactions using arylboronic acids in the presence of a palladium catalyst are widely used to form new carbon-carbon bonds. nih.govnih.govmdpi.com Similarly, Stille coupling reactions with organotin reagents offer another powerful method for derivatization. wikipedia.orgresearchgate.netpsu.edu

The resulting highly substituted thiophenes are of significant interest for applications in advanced materials. For instance, a closely related compound, 2,5-dichloro-3,4-diiodothiophene, has been successfully employed as a solid additive in organic solar cells, leading to a significant improvement in power conversion efficiencies. bohrium.comresearchgate.net This demonstrates the potential of multi-halogenated thiophenes to fine-tune the morphology and electronic properties of the active layer in such devices.

Below are data tables for this compound and its precursor, 2,5-dichlorothiophene (B70043).

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 43225-59-8 |

| Molecular Formula | C₄HCl₂IS |

| Molecular Weight | 278.92 g/mol |

Table 2: Physical and Spectroscopic Data of 2,5-Dichlorothiophene

| Property | Value |

|---|---|

| CAS Number | 3172-52-9 |

| Molecular Formula | C₄H₂Cl₂S |

| Molecular Weight | 153.03 g/mol |

| Boiling Point | 162 °C |

| Density | 1.442 g/mL at 25 °C |

| Refractive Index | 1.562 (at 20 °C) |

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dichloro-3-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IS/c5-3-1-2(7)4(6)8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXGPXPLIDOIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515016 | |

| Record name | 2,5-Dichloro-3-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43225-59-8 | |

| Record name | 2,5-Dichloro-3-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-3-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichloro 3 Iodothiophene

Direct Halogenation Approaches to Substituted Thiophenes

Direct halogenation stands as a primary method for the synthesis of halo-thiophenes. This section details the formation of dichlorothiophene precursors and their subsequent electrophilic iodination.

Synthesis of Dichlorothiophene Precursors

The initial step in the synthesis of 2,5-dichloro-3-iodothiophene involves the preparation of a dichlorinated thiophene (B33073) intermediate. The selectivity of the chlorination process is a critical factor in obtaining the desired 2,5-dichloro isomer.

The direct reaction of thiophene with chlorine gas is a straightforward method for producing chlorinated thiophenes. However, this approach typically results in a mixture of products, including monochlorothiophene, various dichlorothiophene isomers (2,3-, 2,4-, 3,4-, and 2,5-), trichlorothiophenes, and tetrachlorothiophene, as well as chlorine addition products. google.com The separation of these components, particularly the dichlorothiophene isomers which have very close boiling points, is challenging and requires highly efficient fractional distillation. google.com This lack of selectivity makes the direct chlorination of thiophene a less favorable route for obtaining pure 2,5-dichlorothiophene (B70043).

Table 1: Boiling Points of Dichlorothiophene Isomers

| Compound | Boiling Point (°C) |

| 2,5-Dichlorothiophene | 161.2 |

| 2,4-Dichlorothiophene | 166.9 |

| 2,3-Dichlorothiophene | 171.7 |

| 3,4-Dichlorothiophene | 182.0 |

This table illustrates the close boiling points of dichlorothiophene isomers, highlighting the difficulty in their separation by distillation. google.com

To overcome the selectivity issues of direct chlorination, a more refined method involves a two-step process starting from 2-chlorothiophene (B1346680). In this procedure, 2-chlorothiophene is reacted with chlorine, which is followed by treatment of the resulting reaction mixture with an alkali. google.com This alkali wash is crucial as it decomposes the chlorine addition products formed during the chlorination step. google.com Subsequent distillation of the treated mixture yields a dichlorothiophene fraction that is substantially pure 2,5-dichlorothiophene. google.com This method provides a more economical and efficient pathway to the desired precursor by minimizing the formation of other dichlorothiophene isomers and simplifying the purification process. google.com

Electrophilic Iodination of Dichlorothiophene Precursors

With 2,5-dichlorothiophene in hand, the next synthetic step is the introduction of an iodine atom at the 3-position of the thiophene ring through electrophilic aromatic substitution. The deactivating effect of the two chlorine atoms on the thiophene ring necessitates the use of potent iodinating agents.

The direct iodination of aromatic compounds with elemental iodine (I₂) is often a slow process due to the low electrophilicity of iodine. To enhance the reaction rate, an oxidizing agent is typically employed to generate a more powerful electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). wikipedia.org

One common system involves the use of nitric acid (HNO₃) in combination with iodine. The reaction is catalyzed by dinitrogen tetroxide and hydrogen ions, with the proposed iodinating species being protonated NO₂I. google.com Another approach utilizes silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with iodine. nih.gov The silver salt facilitates the generation of the electrophilic iodine species by precipitating the iodide ion as silver iodide. nih.gov This method has been successfully applied to the iodination of other chlorinated aromatic compounds, suggesting its potential applicability to 2,5-dichlorothiophene. For instance, 2,5-dichlorophenol (B122974) has been iodinated to yield the corresponding para-substituted product in good yield using Ag₂SO₄/I₂. nih.gov

Table 2: Oxidizing Agents for Electrophilic Iodination with I₂

| Oxidizing Agent | Proposed Electrophilic Species | Reference |

| Nitric Acid (HNO₃) | Protonated NO₂I | google.com |

| Silver Sulfate (Ag₂SO₄) | I⁺ (via AgI precipitation) | nih.gov |

| Periodic Acid (H₅IO₆) | Active iodinating species | orgsyn.org |

| Hydrogen Peroxide (H₂O₂) | Electrophilic iodine species | chemicalbook.com |

This table summarizes various oxidizing agents used to activate elemental iodine for electrophilic aromatic iodination.

N-Iodosuccinimide (NIS) is a widely used and convenient source of electrophilic iodine for the iodination of a variety of aromatic and heteroaromatic compounds. organic-chemistry.org The reactivity of NIS is significantly enhanced in the presence of an acid catalyst. organic-chemistry.org For electron-rich aromatic compounds, including thiophene derivatives, catalytic amounts of a Brønsted acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid are often sufficient to promote efficient and regioselective iodination under mild conditions. researchgate.net For deactivated aromatic systems, stronger acidic conditions, such as the use of trifluoromethanesulfonic acid or a combination of NIS and sulfuric acid, may be necessary to achieve the desired transformation. organic-chemistry.org The acid activates the NIS, making the iodine atom more electrophilic and capable of substituting a hydrogen atom on the electron-deficient 2,5-dichlorothiophene ring.

Table 3: Common Acid Catalysts for NIS Iodination

| Acid Catalyst | Typical Substrates | Reference |

| Trifluoroacetic Acid (TFA) | Electron-rich aromatics | organic-chemistry.org |

| p-Toluenesulfonic Acid | Thiophene derivatives | researchgate.net |

| Sulfuric Acid (H₂SO₄) | Deactivated aromatics | organic-chemistry.org |

| Trifluoromethanesulfonic Acid (TfOH) | Deactivated aromatics | organic-chemistry.org |

This table lists common acid catalysts used to activate N-Iodosuccinimide for the iodination of aromatic compounds.

Iodination with Benzyltrimethylammonium (B79724) Polyhalide Reagents (e.g., BTMA ICl₂)

The direct iodination of thiophene derivatives can be achieved using benzyltrimethylammonium dichloroiodate (BTMA ICl₂). This reagent serves as a source of electrophilic iodine, enabling the substitution of a hydrogen atom on the thiophene ring. The reaction is typically facilitated by the presence of a Lewis acid, such as zinc chloride, which activates the BTMA ICl₂ reagent.

In a typical procedure, the thiophene substrate is treated with BTMA ICl₂ and zinc chloride in an acetic acid solvent. The reaction proceeds under mild conditions, often at room temperature, to yield the corresponding iodo-substituted thiophene. While this method has been demonstrated for various thiophene derivatives, the reaction with 2,5-dichlorothiophene would be expected to proceed regioselectively at one of the vacant β-positions (3- or 4-position), which are activated for electrophilic substitution.

Table 1: Representative Iodination of Thiophene Derivatives with BTMA ICl₂

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-Methylthiophene | BTMA ICl₂ / ZnCl₂ | Acetic Acid, RT, 4h | 2-Iodo-3-methylthiophene | 85 |

| 2-Ethylthiophene | BTMA ICl₂ / ZnCl₂ | Acetic Acid, RT, 4h | 5-Iodo-2-ethylthiophene | 88 |

Iodination Using Aryl Iodine(III) Oxidants

Hypervalent iodine reagents, also known as aryl iodine(III) oxidants, provide another avenue for the iodination of aromatic systems. A particularly effective system for thiophene derivatives involves the use of bis-(trifluoroacetoxy)iodobenzene in combination with molecular iodine. This mixture generates a highly electrophilic iodinating species capable of reacting with electron-rich heterocycles.

The reaction mechanism involves the activation of molecular iodine by the hypervalent iodine reagent. This method is noted for its efficiency and selectivity, often favoring iodination at the α-position (2- or 5-position) of the thiophene ring due to the high stability of the corresponding cationic intermediate. For a substrate like 2,5-dichlorothiophene, where the α-positions are blocked, the reaction would proceed at one of the β-positions. The reaction is typically carried out in a suitable organic solvent under mild conditions.

Metal-Halogen Exchange Reactions and Subsequent Functionalization

Regioselective Lithiation and Quenching with Iodine Sources

The deprotonation of a C-H bond using a strong organolithium base, followed by quenching with an electrophile, is a powerful method for the regioselective functionalization of thiophenes. For 2,5-dichlorothiophene, the hydrogen atoms at the 3- and 4-positions are acidic and can be removed by a strong, sterically hindered base like lithium diisopropylamide (LDA). The inherent electronic properties of the thiophene ring, influenced by the sulfur atom and the chloro-substituents, direct this lithiation preferentially to the 3-position.

The reaction is performed under anhydrous conditions at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). Once the lithiated intermediate, 3-lithio-2,5-dichlorothiophene, is formed, it is treated with an iodine source, such as a solution of molecular iodine (I₂). The nucleophilic lithiated carbon attacks the iodine molecule, displacing an iodide ion and forming the C-I bond to yield this compound.

Table 2: General Scheme for Lithiation and Iodination

| Step | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Lithiation | 2,5-Dichlorothiophene, LDA | THF, -78 °C | 3-Lithio-2,5-dichlorothiophene |

| 2. Quenching | Iodine (I₂) | THF, -78 °C to RT | This compound |

Magnesiation and Halogen Exchange Strategies for Thiophene Derivatives

A related strategy involves the direct magnesiation of 2,5-dichlorothiophene. Using a highly active magnesium-amide base, such as a mixture of 2,2,6,6-tetramethylpiperidide (TMP) and magnesium chloride (TMPMgCl·LiCl), allows for the regioselective deprotonation at the 3-position. This method generates a stable thienylmagnesium intermediate.

This magnesiation reaction offers an alternative to lithiation and is often performed under similar conditions (low temperature, inert atmosphere). The resulting Grignard-like reagent, 2,5-dichloro-3-thienylmagnesium chloride, can then be trapped with an electrophile. The addition of molecular iodine to the reaction mixture results in the formation of this compound in good yield. This approach is particularly valuable as it demonstrates the selective activation of a C-H bond on the dichlorinated thiophene core.

Copper-Catalyzed Halogen Exchange Strategies

Conversion of Bromothiophene Precursors to Iodothiophenes using Copper(I) Iodide

The copper-catalyzed Finkelstein reaction is a robust method for converting aryl bromides into aryl iodides. This strategy can be applied to synthesize this compound starting from its corresponding bromo-precursor, 2,5-dichloro-3-bromothiophene. The reaction is typically catalyzed by copper(I) iodide (CuI) in the presence of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), which acts as the iodine source. mt.com

The efficiency of the reaction is often enhanced by the addition of a ligand, typically a diamine like N,N'-dimethylethylenediamine. The ligand coordinates to the copper center, facilitating the catalytic cycle. The reaction is generally carried out by heating the aryl bromide, iodide salt, copper catalyst, and ligand in a suitable high-boiling solvent like dioxane or n-butanol. This method is valued for its functional group tolerance and provides a reliable route to iodinated thiophenes from more readily available brominated counterparts.

Table 3: Typical Conditions for Copper-Catalyzed Iodination of Bromothiophenes

| Precursor | Catalyst System | Iodide Source | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 3-Bromothiophene (B43185) | CuI / N,N'-Dimethylethylenediamine | KI | n-Butanol | 120 °C | 3-Iodothiophene (B1329286) |

| Aryl Bromide | CuI / 1,2- or 1,3-Diamine | NaI | Dioxane | 110 °C | Aryl Iodide |

Ligand Effects in Copper-Catalyzed Iodination

The synthesis of aryl iodides, including iodothiophenes, through copper-catalyzed halogen exchange represents a significant synthetic route. In these reactions, the choice of ligand is crucial as it modulates the reactivity and stability of the copper catalyst, thereby influencing reaction efficiency and yield. For the iodination of bromo-arenes or chloro-arenes, various ligands have been shown to be effective in promoting the catalytic cycle.

One common catalytic system involves the use of copper(I) iodide (CuI) in conjunction with diamine ligands. For instance, the synthesis of 3-iodothiophene from 3-bromothiophene using potassium iodide (KI) is effectively catalyzed by a CuI/N,N'-dimethylethylenediamine system. researchgate.net The ligand, in this case, N,N'-dimethylethylenediamine, coordinates to the copper center, which is thought to facilitate the displacement of the bromide with iodide from the aromatic ring. The properties of the ligand, such as its steric bulk and electron-donating capacity, can significantly impact the reaction rate and yield. Electron-donating ligands can increase the electron density on the copper center, potentially promoting the oxidative addition step in some catalytic cycles. Conversely, steric hindrance around the copper center can influence the accessibility of the substrate.

Studies on related copper-mediated reactions, such as perfluoroalkylation, have shown that the electronic properties of ancillary ligands have a profound, and sometimes counterintuitive, effect on reaction rates. nih.gov For example, in the reaction of aryl halides with pentafluoroethylcopper(I) complexes, bipyridine ligands that are less electron-donating were found to accelerate the reaction. nih.gov This was attributed to faster oxidative addition to the copper complexes bearing these electron-poorer ligands. nih.gov Similarly, 1,10-phenanthroline (B135089) and its derivatives have been successfully employed as ligands in copper-catalyzed iododeboronation reactions, highlighting their role in stabilizing the copper catalyst and facilitating key steps like transmetalation and oxidative events. nih.gov

The table below summarizes the effect of different ligands on copper-catalyzed iodination reactions of aryl halides, which provides a model for the synthesis of this compound.

| Catalyst System | Ligand | Substrate | Product | Yield (%) | Reference |

| CuI | N,N'-dimethylethylenediamine | 3-Bromothiophene | 3-Iodothiophene | 91.73 | researchgate.net |

| Cu(OAc)₂ | 1,10-phenanthroline | Aryl Boronic Acids | Aryl Iodides | High | nih.gov |

| Cu(pyridine)₄(OTf)₂ | 1,10-phenanthroline | Aryl Boronic Acid Pinacol Esters | Aryl Iodides | N/A | nih.gov |

| CuO | 1,10-phenanthroline | Aryl Boronic Acids | Aryl Iodides | N/A | nih.gov |

Iodocyclization Protocols for Thiophene Ring Formation

Iodocyclization reactions provide a powerful and direct route for the construction of the thiophene ring with a concurrent introduction of an iodine atom. This strategy is particularly valuable for synthesizing substituted 3-iodothiophenes.

Direct Iodocyclization of Mercapto-Alkynol Derivatives

A notable method for the synthesis of 3-iodothiophenes involves the direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives. organic-chemistry.orgnih.govorganic-chemistry.org This protocol utilizes molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), in a solvent like acetonitrile (B52724) (MeCN) at room temperature. nih.govorganic-chemistry.org The starting mercapto-alkynol derivatives are readily accessible through the alkynylation of the corresponding α-mercapto ketones or esters. nih.govfigshare.com

This reaction is versatile and tolerates a range of substituents on the starting material, leading to variously substituted 3-iodothiophenes in good to excellent yields. organic-chemistry.org The mild reaction conditions ensure the compatibility of various functional groups. organic-chemistry.org

The following table presents examples of substituted 3-iodothiophenes synthesized via the iodocyclization of 1-mercapto-3-yn-2-ols.

| Starting Substrate (1-mercapto-3-yn-2-ol derivative) | Product (3-Iodothiophene derivative) | Yield (%) | Reference |

| 1-mercapto-4-phenyl-3-butyn-2-ol | 3-iodo-4-phenylthiophene | 85 | organic-chemistry.org |

| 1-mercapto-4-(p-tolyl)-3-butyn-2-ol | 3-iodo-4-(p-tolyl)thiophene | 88 | organic-chemistry.org |

| 1-mercapto-4-(4-methoxyphenyl)-3-butyn-2-ol | 3-iodo-4-(4-methoxyphenyl)thiophene | 82 | organic-chemistry.org |

| 1-mercapto-4-(4-chlorophenyl)-3-butyn-2-ol | 4-(4-chlorophenyl)-3-iodothiophene | 86 | organic-chemistry.org |

Mechanistic Considerations in Iodocyclization Reactions

The mechanism of the iodocyclization of 1-mercapto-3-yn-2-ols is proposed to proceed through a series of well-defined steps. organic-chemistry.orgnih.gov The reaction is initiated by the electrophilic attack of molecular iodine on the alkyne triple bond, leading to the formation of a cyclic iodonium ion intermediate.

Following the formation of the iodonium ion, an intramolecular nucleophilic attack by the sulfur atom occurs. This step follows a 5-endo-dig cyclization pathway, which is a favored ring-closure mode in this system, leading to the formation of a five-membered dihydrothiophene ring. organic-chemistry.orgnih.gov The final step of the mechanism involves a dehydrative aromatization of the dihydrothiophene intermediate, which is facilitated by the base present in the reaction mixture. This dehydration step results in the formation of the stable aromatic 3-iodothiophene ring. organic-chemistry.org While this mechanism is widely proposed based on experimental evidence, in many cases, detailed computational calculations are needed to fully corroborate the hypothesized pathways. nih.gov

Emerging Synthetic Pathways and Catalytic Systems for this compound

The field of synthetic organic chemistry is continually advancing, with new methodologies being developed to improve efficiency, selectivity, and environmental sustainability. For the synthesis of highly substituted thiophenes like this compound, emerging pathways focus on novel catalytic systems and one-pot multicomponent reactions.

One such emerging strategy is the use of pseudo five-component reactions that utilize a single Pd/Cu-catalyst system. beilstein-journals.org This approach allows for the synthesis of 2,5-di(hetero)arylthiophenes from iodo(hetero)arenes in a one-pot Sonogashira-Glaser coupling-cyclization sequence. beilstein-journals.org While not a direct route to this compound, this methodology showcases the power of combining multiple catalytic cycles in a single pot to build complex molecular architectures and could potentially be adapted for the synthesis of specifically substituted thiophenes.

Multicomponent reactions (MCRs) are also gaining prominence as they offer a highly efficient means of synthesizing complex molecules from simple starting materials in a single step. nih.gov For instance, novel four-component reactions have been developed for the synthesis of fully substituted 2,5-dihydrothiophenes, which can then be aromatized to the corresponding thiophenes. consensus.app The development of MCRs that could incorporate the specific substitution pattern of this compound from simple precursors represents a promising future direction.

Furthermore, advancements in catalysis, such as the use of novel ligands or nanoparticle catalysts, continue to expand the toolkit for thiophene synthesis. researchgate.net For example, copper oxide nanoparticles have been explored as catalysts in related organic transformations. researchgate.net The development of new catalytic systems that can directly and selectively iodinate the 3-position of 2,5-dichlorothiophene under mild conditions remains an active area of research. These emerging pathways hold the potential for more streamlined and environmentally friendly syntheses of this compound and its derivatives.

Reactivity and Transformational Chemistry of 2,5 Dichloro 3 Iodothiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of iodo and chloro substituents on the thiophene (B33073) ring of 2,5-dichloro-3-iodothiophene allows for a range of selective cross-coupling reactions. The significant difference in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis is a key factor that enables selective functionalization. The weaker carbon-iodine bond is typically the first to undergo oxidative addition to a low-valent palladium catalyst, allowing for the introduction of a new substituent at the 3-position while leaving the two chloro groups intact for subsequent transformations.

Suzuki-Miyaura Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the context of polyhalogenated thiophenes, this reaction offers a robust strategy for the introduction of aryl, heteroaryl, or vinyl groups.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar substrates provides valuable insights. For instance, the palladium-catalyzed Suzuki cross-coupling of 3,4-dibromo-2,5-dichlorothiophene (B1310887) with various arylboronic acids has been successfully demonstrated. mdpi.com In these reactions, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst, with a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent system like 1,4-dioxane (B91453) and water. mdpi.com These conditions facilitate the selective coupling at the more reactive C-Br bonds, suggesting that the even more labile C-I bond in this compound would react with high selectivity. The synthesis of 2,5-diisopropenylthiophene from 2,5-dibromothiophene (B18171) via a double Suzuki-Miyaura coupling further illustrates the utility of this reaction for functionalizing halogenated thiophenes. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | mdpi.com |

| Pd(PPh₃)₄ | Various | Toluene/H₂O or Dioxane/H₂O | 80-100 | Variable | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Thiophenes.

Stille Coupling Reactions Utilizing Organotin Reagents

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and is particularly effective for the coupling of sp²-hybridized carbons. wikipedia.org The general mechanism proceeds through an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product. wikipedia.org

For polyhalogenated substrates like this compound, the Stille reaction is expected to proceed selectively at the C-I bond. The choice of catalyst, typically a Pd(0) species like Pd(PPh₃)₄, and reaction conditions can be tuned to optimize the yield and selectivity. harvard.edu While direct examples with this compound are scarce in the literature, the principles of Stille coupling suggest it is a viable method for its functionalization. wikipedia.orgpsgcas.ac.in

| Catalyst | Additive | Solvent | Temperature (°C) | Notes | Reference |

| Pd(PPh₃)₄ | None | Various | 50-100 | General conditions for Stille coupling. | harvard.edu |

| Pd₂(dba)₃/AsPh₃ | CuI | DMF | 60 | Used for coupling of complex substrates. | harvard.edu |

Table 2: General Conditions for Stille Coupling Reactions.

Negishi Coupling Reactions with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides or triflates, catalyzed by nickel or palladium complexes. wikipedia.org A key advantage of this method is the high reactivity of organozinc compounds, which often leads to faster reactions and higher yields compared to other cross-coupling methods. wikipedia.org The reaction is versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The preparation of the organozinc reagent is a critical step and can be achieved through various methods, including the direct insertion of zinc into an organic halide or transmetalation from an organolithium or Grignard reagent. For the selective functionalization of this compound, an organozinc reagent would be coupled at the C-3 position, catalyzed by a palladium catalyst such as Pd(PPh₃)₄ or a more specialized catalyst system. illinois.eduorganic-chemistry.org The tolerance of Negishi coupling to a wide range of functional groups makes it a valuable tool for the synthesis of complex thiophene derivatives. wikipedia.org

| Catalyst | Ligand | Solvent | Temperature (°C) | Notes | Reference |

| PdCl₂(PCy₃)₂ | - | THF | Room Temp | Example of a Negishi coupling with an alkylzinc reagent. | illinois.edu |

| Pd-PEPPSI-IPent | - | THF/DMI | Room Temp | Effective for coupling of various organozinc reagents. | illinois.edu |

| Pd(Amphos)₂Cl₂ | TMEDA | Water (with surfactant) | Room Temp | Green chemistry approach for Negishi-like couplings. | sigmaaldrich.com |

Table 3: Catalyst Systems for Negishi Coupling Reactions.

Kumada-Corriu Coupling Reactions

The Kumada-Corriu coupling is a pioneering cross-coupling reaction that employs a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is particularly useful for generating carbon-carbon bonds between aryl, vinyl, and alkyl groups. wikipedia.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Given the high reactivity of Grignard reagents, chemoselectivity can be a challenge in polyhalogenated systems. However, by carefully controlling the reaction conditions, such as temperature and catalyst choice, selective coupling at the most reactive C-I bond of this compound is feasible. Both nickel and palladium catalysts can be employed, with the choice often depending on the specific substrates and desired outcome. wikipedia.orgorganic-chemistry.org

| Catalyst | Solvent | Temperature (°C) | Notes | Reference |

| Ni(II) or Pd(II) complexes | THF or Diethyl Ether | Variable | General conditions for Kumada coupling. | wikipedia.org |

| Pd(dba)₂/BPhos | THF | Room Temp | Effective for coupling of Grignard reagents with bromo- and iodoamines. | nih.gov |

Table 4: General Conditions for Kumada-Corriu Coupling Reactions.

Heck-Type Arylation Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a cornerstone of C-C bond formation and is widely used in organic synthesis. While a traditional Heck reaction involves the arylation of an alkene, related Heck-type reactions can also be envisioned for the functionalization of this compound.

Table 5: General Conditions for Heck-Type Arylation Reactions.

Strategic Regioselectivity and Chemoselectivity in Cross-Coupling of Polyhalogenated Thiophenes

The selective functionalization of polyhalogenated thiophenes is a significant challenge in organic synthesis. The regioselectivity of cross-coupling reactions is primarily governed by the inherent reactivity differences of the carbon-halogen bonds (C-I > C-Br > C-Cl). This reactivity trend allows for a stepwise functionalization strategy, where the most reactive halogen is addressed first under milder conditions, followed by the reaction of the less reactive halogens under more forcing conditions.

In the case of this compound, the C-I bond at the 3-position is the most susceptible to oxidative addition by a palladium(0) catalyst. This allows for the selective introduction of a variety of substituents at this position while preserving the chloro groups at the 2- and 5-positions for subsequent transformations. This stepwise approach provides a powerful tool for the synthesis of complex and highly functionalized thiophene derivatives.

Furthermore, the choice of catalyst and ligands can also influence the regioselectivity. Bulky ligands on the palladium catalyst can introduce steric hindrance that favors reaction at the less hindered halogen position. The electronic properties of the ligands and the thiophene substrate also play a crucial role in determining the site of reaction. For instance, in the Suzuki-Miyaura coupling of 3,4-dibromo-2,5-dichlorothiophene, the reaction occurs selectively at the C-Br bonds, demonstrating the predictable nature of these reactions based on bond dissociation energies. mdpi.com This principle is directly applicable to this compound, where the C-I bond would be the primary site of reaction.

Organometallic Intermediates and Their Reactivity

The generation of organometallic derivatives of this compound is a key strategy for its functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bonds in metal-halogen exchange typically follows the order C-I > C-Br > C-Cl, making the iodine at the 3-position the most likely site of reaction.

The formation of 2,5-dichloro-3-thienyllithium can be achieved through a metal-halogen exchange reaction, where this compound is treated with an organolithium reagent, such as n-butyllithium. This reaction is typically carried out at low temperatures in an ethereal solvent to prevent side reactions. The resulting organolithium species is a potent nucleophile and can react with a variety of electrophiles.

Table 1: Plausible Transformations of 2,5-Dichloro-3-thienyllithium with Electrophiles

| Electrophile | Product |

| Formaldehyde | (2,5-Dichloro-3-thienyl)methanol |

| Acetone | 2-(2,5-Dichloro-3-thienyl)propan-2-ol |

| Carbon Dioxide | 2,5-Dichloro-3-thiophenecarboxylic acid |

| Methyl Iodide | 2,5-Dichloro-3-methylthiophene |

It is important to note that the stability of the organolithium intermediate is crucial, as side reactions such as decomposition or reaction with the solvent can occur if the temperature is not carefully controlled.

Grignard reagents, or organomagnesium halides, are versatile intermediates in organic synthesis. wikipedia.org The formation of a Grignard reagent from this compound would involve the reaction of the iodothiophene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds would selectively lead to the formation of 2,5-dichloro-3-thienylmagnesium iodide.

This Grignard reagent can then be used in various cross-coupling reactions, most notably the Kumada coupling, where it is reacted with an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.orggoogle.com

Table 2: Representative Kumada Coupling Reactions with Grignard Reagents

| Grignard Reagent | Coupling Partner | Catalyst | Product | Reference |

| 3-Thienylmagnesium Halide | Aryl Halide | Ni or Pd catalyst | 3-Arylthiophene | google.com |

| Alkylmagnesium Halide | 3-Halothiophene | Ni catalyst | 3-Alkylthiophene | google.com |

While specific examples for the Kumada coupling of 2,5-dichloro-3-thienylmagnesium iodide are not detailed in the provided search results, the general applicability of this reaction to other thiophene derivatives suggests its feasibility. google.com

Organozinc reagents are valuable intermediates, particularly for their use in Negishi cross-coupling reactions, which are known for their high functional group tolerance. organic-chemistry.orgnih.govmit.edu The organozinc derivative of this compound can be prepared by the direct insertion of activated zinc into the carbon-iodine bond or by transmetalation from the corresponding organolithium or Grignard reagent with a zinc salt like ZnCl₂.

The resulting (2,5-dichloro-3-thienyl)zinc halide can then be coupled with a variety of organic halides (aryl, vinyl, alkyl) in the presence of a palladium or nickel catalyst. organic-chemistry.orgnih.govmit.edu

Table 3: Illustrative Negishi Coupling Reactions

| Organozinc Reagent | Coupling Partner | Catalyst | Product | Reference |

| Secondary Alkylzinc Halide | Aryl Bromide/Chloride | Pd(OAc)₂/CPhos | Arylated Alkane | organic-chemistry.orgnih.govmit.edu |

| Arylzinc Halide | Iodoalanine derivative | Pd catalyst | Arylated Alanine | nih.gov |

Detailed studies on the synthesis and Negishi coupling of (2,5-dichloro-3-thienyl)zinc halide were not found in the search results. However, the broad scope of the Negishi reaction suggests this would be a viable method for the C-C bond formation at the 3-position of the thiophene ring. organic-chemistry.orgnih.govmit.edu

Electrophilic and Nucleophilic Substitution Reactions

The single C-H bond at the 4-position of this compound is a target for selective functionalization. Direct electrophilic substitution at this position is challenging due to the deactivating effect of the three halogen substituents. However, modern C-H activation/functionalization methodologies could potentially be employed. Palladium-catalyzed C-H functionalization is a powerful tool for the direct arylation of heterocycles. nih.gov While specific examples for this compound are not available, related systems suggest that under appropriate catalytic conditions, direct coupling with aryl halides or other partners could be achieved at the C-4 position.

The halogen atoms on the thiophene ring can be displaced by nucleophiles, although the reactivity of the chloro groups is significantly lower than that of the iodo group. The formation of new carbon-nitrogen, carbon-phosphorus, carbon-carbon, and carbon-oxygen bonds can be achieved through various transition-metal-catalyzed cross-coupling reactions.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides to form C-N bonds. While no specific examples with this compound are found, this reaction is generally applicable to a wide range of aryl halides. The higher reactivity of the C-I bond would likely lead to selective amination at the 3-position.

C-P Bond Formation: Copper-catalyzed C-P coupling reactions have been developed for the formation of phosphines from aryl halides. nih.govmdpi.com These methods could potentially be applied to this compound to introduce phosphorus-containing moieties.

C-C Bond Formation: Besides the aforementioned Kumada and Negishi couplings, other cross-coupling reactions like Suzuki (using boronic acids) and Stille (using organostannanes) could be employed for C-C bond formation, primarily at the more reactive C-3 position.

C-O Bond Formation: The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of aryl ethers from aryl halides and alcohols or phenols. wikipedia.orgorganic-chemistry.orgarkat-usa.orgnih.gov This reaction could be used to introduce alkoxy or aryloxy groups at the 3-position of the thiophene ring.

Table 4: Potential Cross-Coupling Reactions for Functionalization of this compound

| Bond to Form | Reaction Name | Nucleophile/Reagent | Catalyst |

| C-N | Buchwald-Hartwig Amination | Amine | Palladium |

| C-P | Copper-Catalyzed C-P Coupling | Phosphine | Copper |

| C-C | Suzuki Coupling | Boronic Acid | Palladium |

| C-C | Stille Coupling | Organostannane | Palladium |

| C-O | Ullmann Condensation | Alcohol/Phenol | Copper |

It is important to reiterate that while these reactions are well-established for a broad range of aryl halides, specific experimental data for their application to this compound were not found in the performed searches. The reactivity of this specific substrate would need to be experimentally determined.

Halogen Dance Reactions and Mechanistic Investigations in Iodo-Thiophenes

The "halogen dance" is a fascinating and synthetically useful isomerization reaction observed in halogenated aromatic and heteroaromatic compounds, where a halogen atom migrates to a different position on the ring under the influence of a strong base. dntb.gov.ua This phenomenon, also referred to as base-catalyzed halogen migration, is particularly well-documented for thiophene derivatives and offers a powerful method for accessing substituted thiophenes that are otherwise difficult to prepare. clockss.orgclockss.org The driving force behind this rearrangement is the formation of a more stable carbanion (or organometallic) intermediate. ic.ac.uk

In the context of iodo-thiophenes, the halogen dance typically involves the deprotonation of the thiophene ring by a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. This is followed by a series of halogen-metal exchange steps that lead to the migration of the iodine atom. The reaction culminates in the formation of the thermodynamically most stable thienyllithium species, which is then typically trapped by an electrophile. clockss.orgic.ac.uk

For a substrate like This compound , the halogen dance would be expected to proceed via initial deprotonation at the only available C-H position (C-4) by a strong, non-nucleophilic base like LDA. This would generate 2,5-dichloro-4-lithio-3-iodothiophene. From this intermediate, a halogen-lithium exchange, often referred to as a "transmetalation," could occur. Given the higher lability of the C-I bond compared to the C-Br and C-Cl bonds, the iodine atom is the most likely to "dance." clockss.org The rearrangement would likely proceed through a series of steps, potentially involving intermolecular halogen transfer, leading to a thermodynamically more stable lithiated species before being quenched.

The general mechanism for a base-catalyzed halogen dance on a substituted bromothiophene is depicted below, which serves as a model for the behavior of iodo-thiophenes.

| Step | Description |

| 1. Deprotonation | A strong base (e.g., LDA) abstracts a proton from the thiophene ring, creating a lithiated intermediate. |

| 2. Halogen-Metal Exchange | The lithiated intermediate reacts with another molecule of the starting halothiophene, leading to a dihalothiophene and a new lithiated species. This step is crucial for the migration of the halogen. |

| 3. Isomerization | The newly formed lithiated species can undergo further rearrangements to form the most thermodynamically stable isomer. |

| 4. Quenching | The final, most stable lithiated intermediate is trapped with an electrophile (e.g., H₂O, TMSCl) to give the rearranged product. |

This table illustrates a generalized mechanism for halogen dance reactions on thiophenes.

C-H Functionalization and Borylation Strategies on Halogenated Thiophenes

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into valuable C-C, C-N, or C-O bonds, thereby streamlining synthetic routes. whiterose.ac.uk For halogenated thiophenes, C-H functionalization offers a strategic approach to introduce additional functionality while preserving the halogen atoms for subsequent cross-coupling reactions.

A particularly significant C-H functionalization method is the iridium-catalyzed borylation, which installs a boronic ester group onto the thiophene ring. nih.govnih.gov This transformation is highly valuable as the resulting thiophene boronic esters are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The iridium-catalyzed C-H borylation is known for its high regioselectivity, which is often governed by steric factors, and its remarkable tolerance for various functional groups, including halogens. nih.govumich.edu

In the case of This compound , the only available C-H bond is at the C-4 position. Therefore, direct C-H functionalization would selectively occur at this site. Iridium-catalyzed borylation, for instance, would be expected to cleanly afford 2,5-dichloro-3-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.

Studies on the iridium-catalyzed borylation of various substituted thiophenes provide strong evidence for the feasibility of this strategy on polychlorinated systems. For example, the borylation of 2,5-dichlorothiophene (B70043) has been shown to proceed, albeit sometimes sluggishly, to give the corresponding monoborylated product in good yield. msu.edu The reaction demonstrates that the C-Cl bonds are well-tolerated under the catalytic conditions.

The table below summarizes the results of iridium-catalyzed borylation on various halogenated and substituted thiophenes, highlighting the regioselectivity and yields, which supports the predicted outcome for this compound.

| Substrate | Catalyst System | Product(s) | Yield (%) | Reference |

| 2,5-Dichlorothiophene | [Ir(OMe)(COD)]₂ / dtbpy | 2,5-Dichloro-3-(Bpin)thiophene | 86 | msu.edu |

| 2,5-Dibromothiophene | [Ir(OMe)(COD)]₂ / dtbpy | 2,5-Dibromo-3-(Bpin)thiophene | 56 | msu.edu |

| 3-Bromothiophene (B43185) | [Ir(OMe)(COD)]₂ / dtbpy | 3-Bromo-2-(Bpin)thiophene & 3-Bromo-5-(Bpin)thiophene | 95 (mixture) | nih.gov |

| 3-Bromo-2,5-dichlorothiophene | (Ind)Ir(COD) / dmpe | 3-Bromo-2-chloro-5-(Bpin)thiophene | 73 | msu.edu |

| 2-Chlorothiophene (B1346680) | [Ir(OMe)(COD)]₂ / dtbpy | 2-Chloro-5-(Bpin)thiophene | 98 | nih.gov |

This interactive table presents data on the iridium-catalyzed borylation of various halogenated thiophenes. Bpin = pinacolboryl.

These findings underscore the potential of C-H borylation as a robust method for the selective functionalization of This compound at the C-4 position. The resulting boronic ester would be a highly valuable intermediate, poised for further synthetic transformations, such as cross-coupling reactions, to construct more complex thiophene-based molecular architectures.

Computational and Theoretical Investigations of 2,5 Dichloro 3 Iodothiophene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its effective balance of accuracy and computational cost, making it particularly well-suited for studying medium-sized organic molecules like halogenated thiophenes. escholarship.orgnih.gov DFT calculations allow for the detailed exploration of electronic structure, reaction pathways, and spectroscopic properties.

DFT calculations are instrumental in elucidating the electronic landscape of halogenated thiophenes. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map are key descriptors of a molecule's reactivity.

For 2,5-dichloro-3-iodothiophene, the presence of three halogen atoms with differing electronegativities and sizes significantly influences the electronic properties of the thiophene (B33073) ring. DFT studies on similar polyhalogenated thiophenes show that the electronegative chlorine atoms withdraw electron density from the ring, while the larger, more polarizable iodine atom can participate in different types of interactions.

The HOMO and LUMO are critical for predicting chemical reactivity. researchgate.net The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In a molecule like this compound, the HOMO is expected to have significant contributions from the thiophene ring's π-system and the p-orbitals of the iodine atom. The LUMO is likely a π* orbital distributed over the ring, lowered in energy by the electron-withdrawing chlorine atoms. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and electronic excitation properties. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. | Influenced by the π-system and iodine, indicating potential sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. | Lowered by chloro-substituents, making the ring susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. | Determines the kinetic stability and the energy required for photoexcitation. |

| Electron Density | Distribution of electrons around the molecule. | Polarized due to the different halogens, creating reactive sites. The C-I bond is the most polarized and weakest C-X bond. |

| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the molecule's charge distribution. | Highlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |

This table represents typical outputs from DFT analyses on halogenated thiophenes and their expected interpretation for the title compound.

DFT is a powerful tool for investigating the step-by-step mechanisms of complex chemical reactions. mdpi.com For this compound, this is particularly relevant for understanding palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental for creating more complex molecules. mdpi.com

Computational studies on similar systems, like the Suzuki coupling of 3,4-dibromo-2,5-dichlorothiophene (B1310887), demonstrate that DFT can be used to model the entire catalytic cycle. mdpi.com This includes the oxidative addition of the palladium catalyst to the carbon-halogen bond, transmetalation with the coupling partner (e.g., an arylboronic acid), and the final reductive elimination step to form the new carbon-carbon bond and regenerate the catalyst. By calculating the energies of all intermediates and transition states, researchers can determine the rate-limiting step and understand how substituents influence the reaction rate and efficiency. For this compound, DFT would predict that oxidative addition occurs preferentially at the weaker and more reactive carbon-iodine bond over the stronger carbon-chlorine bonds.

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of the chemistry of polyfunctionalized molecules. This compound presents multiple potential reaction sites. DFT calculations can predict the regioselectivity of a reaction by comparing the activation energies for competing reaction pathways.

In cross-coupling reactions, the primary determinant of regioselectivity is the relative strength of the carbon-halogen bonds. DFT calculations would confirm the widely accepted trend in bond dissociation energy: C-I < C-Br < C-Cl. This indicates that reactions like Suzuki, Stille, or Sonogashira couplings will occur almost exclusively at the C3 position (the site of the iodine atom) while leaving the C-Cl bonds at positions 2 and 5 intact. This high degree of selectivity is crucial for its use as a building block in organic synthesis.

Beyond individual molecules, computational methods can explore how molecules interact with each other in condensed phases. DFT can be used to study non-covalent interactions, such as halogen bonding (where the iodine atom acts as a Lewis acid) and π-π stacking of the thiophene rings. These interactions are fundamental to understanding crystal packing, solubility, and the bulk properties of materials.

Molecular dynamics (MD) simulations, often employing force fields derived from or validated by quantum chemical calculations, can simulate the movement of a large ensemble of molecules over time. nih.govrsc.org An MD simulation of this compound could reveal information about its behavior in different solvents, its conformational flexibility, and how it might aggregate or self-assemble in solution or in the solid state. nih.govrsc.org

Ab Initio and Semi-Empirical Quantum Chemical Calculations

While DFT is a workhorse, other quantum chemical methods offer different levels of theory.

Ab Initio Methods : These methods, meaning "from first principles," solve the Schrödinger equation without relying on empirical parameters. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to approach the exact solution. wikipedia.org Though computationally more demanding than DFT, they are often used to provide benchmark results for energies and geometries. escholarship.org For a molecule containing a heavy element like iodine, relativistic effects can become important, and advanced ab initio calculations can incorporate these for higher accuracy, as has been done for other iodine-containing species. rsc.org

Semi-Empirical Methods : These methods simplify the quantum mechanical calculations by incorporating parameters derived from experimental data. They are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or longer-timescale simulations. While less accurate in an absolute sense, they can be effective for screening large numbers of compounds or for studying general trends in molecular properties.

Predictive Modeling of Chemical Transformations and Reaction Outcomes

The ultimate goal of many computational studies is to build predictive models. By combining the insights from DFT and other methods, it is possible to predict the outcomes of unknown reactions or to design molecules with specific desired properties.

For instance, computational models can be used to predict the major product of a reaction by calculating the relative thermodynamic stability of all possible isomers. Furthermore, by calculating properties like the first hyperpolarizability (a measure of nonlinear optical activity), as has been done for other thiophene derivatives, researchers can screen potential candidates for use in materials science before undertaking lengthy and costly synthesis. mdpi.com The data generated from DFT calculations on this compound could be used to predict its suitability for applications in organic electronics, where properties like the HOMO-LUMO gap and charge transport characteristics are critical. nih.gov

Advanced Research Applications in Materials Science and Synthetic Organic Chemistry

Building Blocks for Conjugated Polymers and Oligomers

The development of organic electronics relies heavily on the design and synthesis of novel conjugated polymers with tailored properties. 2,5-Dichloro-3-iodothiophene has emerged as a key monomer for creating such materials, particularly those based on polythiophene backbones.

The performance of polythiophenes in electronic devices is critically dependent on their regioregularity—the consistency of the coupling pattern between monomer units. A high degree of head-to-tail (HT) coupling leads to a more planar polymer backbone, which enhances π-orbital overlap and facilitates charge transport. nih.govcmu.edu Irregular couplings, such as head-to-head (HH) or tail-to-tail (TT), introduce steric hindrance that twists the polymer chain, disrupting conjugation and diminishing electronic performance. cmu.edu

This compound is an ideal monomer for synthesizing regioregular polythiophenes. The differing reactivities of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds can be exploited in cross-coupling polymerization reactions, such as Kumada or Stille polymerizations. For instance, the C-I bond is typically more reactive towards oxidative addition with a metal catalyst (e.g., Palladium or Nickel) than the C-Cl bonds. This allows for selective polymerization, where the monomer units are linked predominantly in a head-to-tail fashion. This controlled polymerization yields structurally homogeneous, defect-free polymers with significantly improved photonic and electronic properties compared to their regioirregular counterparts. nih.gov

Table 1: Comparison of Regioregular and Regioirregular Polythiophenes

| Feature | Regioregular Polythiophene | Regioirregular Polythiophene |

| Coupling | Predominantly Head-to-Tail (HT) cmu.edu | Mix of HT, HH, and TT couplings cmu.edu |

| Conformation | Planar, extended conjugation cmu.edu | Twisted, disrupted conjugation cmu.edu |

| Crystallinity | Higher, more ordered packing | Lower, amorphous |

| Conductivity | Enhanced nih.gov | Reduced |

| Optical Properties | Sharper absorption, defined bandgap | Broader absorption, less defined |

The well-defined, regioregular polythiophenes synthesized from this compound and its derivatives are excellent candidates for the active layer in various organic electronic devices. The ordered, planar structure of these polymers facilitates efficient charge transport, a fundamental requirement for a semiconductor. The electron-withdrawing nature of the chlorine atoms on the thiophene (B33073) ring can also be used to tune the energy levels (HOMO/LUMO) of the resulting polymer, allowing for better energy level alignment with other materials in a device.

These tailored polymer semiconductors have been successfully incorporated into:

Organic Field-Effect Transistors (OFETs): Where they act as the channel material, showing high charge carrier mobilities.

Organic Photovoltaics (OPVs) or Solar Cells: Where they function as the electron donor material in the photoactive layer. The use of halogenated thiophene monomers like 2,5-dibromo-3-chlorothiophene, a closely related compound, has led to the development of efficient, solution-processable polymer semiconductors for low-cost solar cells. ossila.com

Optoelectronic materials are capable of converting electrical signals into light and vice versa. The highly conjugated backbones of polythiophenes derived from this compound give rise to these properties. The extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling the absorption and emission of light in the visible spectrum.

This makes them suitable for applications such as:

Organic Light-Emitting Diodes (OLEDs): The regioregular polymers can serve as the emissive layer, where the recombination of electrons and holes leads to the generation of light.

Photodetectors: These materials can absorb photons to generate electron-hole pairs, which can be detected as an electrical current.

The precise control over the polymer structure afforded by using monomers like this compound is crucial for tuning the color of emitted light and the spectral range of photodetection.

Precursors for Complex Heterocyclic Systems and Fine Chemicals

Beyond polymer science, the unique reactivity profile of this compound makes it a powerful tool for synthetic organic chemists to build complex, highly functionalized molecules.

The key to the utility of this compound is the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bonds. This allows for a stepwise functionalization strategy.

A typical synthetic sequence involves:

Selective reaction at the C-I bond: The iodine at the 3-position can be selectively replaced using a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Heck reactions, while the two chlorine atoms at the 2- and 5-positions remain untouched. This introduces a first point of diversity.

Subsequent reaction at the C-Cl bonds: The resulting 2,5-dichloro-3-substituted thiophene can then undergo further cross-coupling reactions under more forcing conditions to replace the chlorine atoms, introducing a second and third point of diversity.

This stepwise approach provides a reliable pathway to tri-substituted thiophenes with distinct functional groups at specific positions, which would be difficult to achieve by other means.

Table 2: Example of Stepwise Functionalization

| Step | Reaction Type | Position(s) Reacting | Potential Reagent | Resulting Intermediate/Product |

| 1 | Suzuki Coupling | C3 (Iodine) | Arylboronic acid | 3-Aryl-2,5-dichlorothiophene |

| 2 | Sonogashira Coupling | C2 or C5 (Chlorine) | Terminal alkyne | 3-Aryl-5-chloro-2-(alkynyl)thiophene |

| 3 | Buchwald-Hartwig Amination | C2 or C5 (Chlorine) | Amine | 3-Aryl-5-amino-2-(alkynyl)thiophene |

The ability to perform selective, stepwise functionalization makes this compound an excellent substrate for sequential (one-pot) and tandem (cascade) reactions. Instead of isolating and purifying each intermediate, a chemist can add reagents in a specific order to trigger a series of transformations in the same reaction vessel.

For example, a Suzuki coupling could be performed at the C-I position under mild conditions. Then, a change in catalyst, ligand, or temperature could initiate a second coupling reaction at one of the C-Cl positions, all without intermediate workup. This approach significantly improves synthetic efficiency, reduces waste, and saves time and resources, making it a valuable strategy in the synthesis of complex fine chemicals and pharmaceutical intermediates.

The Versatile Building Block: A Scientific Look at this compound

A halogenated thiophene derivative, this compound, is emerging as a compound of significant interest in advanced chemical research. Its unique substitution pattern, featuring both chloro and iodo groups on a thiophene ring, offers a versatile platform for the synthesis of complex molecules and functional materials. This article explores the advanced research applications of this compound in materials science and synthetic organic chemistry, its role as a synthetic intermediate in agrochemical and pharmaceutical research, and its contributions to analytical method development.

The distinct electronic and structural properties of this compound make it a valuable precursor in the development of novel organic materials and a strategic intermediate for complex organic syntheses.

Intermediates for Advanced Synthetic Targets

In the realm of synthetic organic chemistry, the regioselective functionalization of aromatic rings is a key challenge. The differing reactivity of the carbon-halogen bonds in this compound (C-I vs. C-Cl) allows for selective cross-coupling reactions. This differential reactivity enables its use as a building block for creating highly substituted and complex thiophene-containing molecules. These molecules can serve as scaffolds for a variety of advanced targets.

For instance, the iodine atom can be selectively replaced through reactions like Suzuki or Stille coupling, leaving the chlorine atoms intact for subsequent transformations. This stepwise functionalization is crucial for the controlled synthesis of precisely structured organic molecules.

Contributions to Agrochemical and Pharmaceutical Research as Synthetic Intermediates

The thiophene nucleus is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. Halogenated thiophenes, such as this compound, serve as important intermediates in the synthesis of these molecules.

While direct applications of this compound in final agrochemical or pharmaceutical products are not widely documented, its derivatives are of significant interest. For example, the related compound 2,5-dichloro-3-acetylthiophene is a precursor for the synthesis of chalcone (B49325) derivatives, which have been investigated for their potential antifungal and antitubercular activities. researchgate.net This highlights the potential of the 2,5-dichloro-3-halothiophene scaffold in medicinal chemistry research.

In the agrochemical sector, isothiazole (B42339) derivatives, which can be synthesized from thiophene precursors, have found use as fungicides. For example, 4,5-dichloro-2-octyl-3-isothiazolone is a known fungicide used to treat wood products. nih.gov The synthesis of such complex heterocyclic systems can potentially involve intermediates derived from multifunctional thiophenes like this compound.

Role in Analytical Method Development for Research Applications

The development of analytical methods is crucial for the characterization and quality control of chemical compounds. For a specialized compound like this compound, this involves techniques that can confirm its identity and purity.

Standard analytical techniques for the characterization of such halogenated heterocycles include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and substitution pattern of the thiophene ring.

Mass Spectrometry (MS): MS provides information on the molecular weight and isotopic distribution, which is characteristic for chlorine- and iodine-containing compounds.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compound and to separate it from starting materials and byproducts.

While specific analytical methods developed exclusively for this compound are not extensively published, the principles of analyzing halogenated organic compounds are well-established and would be applied in a research context.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-Dichloro-3-iodothiophene with high purity?

- Methodological Answer : Optimize reaction conditions by controlling stoichiometry (e.g., iodine source ratio), solvent polarity (e.g., dichloromethane vs. THF), and temperature (e.g., 0–5°C for halogenation steps). Purification via column chromatography using silica gel and hexane/ethyl acetate gradients can isolate the compound. Validate purity via GC-MS and H/C NMR, ensuring absence of byproducts like dehalogenated derivatives .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine H NMR (to identify thiophene ring protons), C NMR (to assign carbon environments), and IR spectroscopy (to detect C–I stretches near 500 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For crystalline samples, preliminary X-ray diffraction (XRD) can resolve bond lengths and angles .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Use mixed solvents like ethanol/water or hexane/dichloromethane for slow evaporation. Monitor crystal growth under polarized light to assess lattice defects. Solubility tests at varying temperatures (e.g., 25°C vs. 40°C) can identify ideal recrystallization conditions .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data for the electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict HOMO-LUMO gaps and compare with experimental UV-Vis spectra. Adjust computational parameters (e.g., solvent effects via PCM models) to align with experimental conditions. Reconcile outliers by examining crystal packing effects, such as halogen bonding, which DFT may not fully capture .

Q. What strategies resolve challenges in X-ray crystallography of this compound derivatives, such as twinning or weak diffraction?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. Collect high-resolution data (≤0.8 Å) at synchrotron facilities to improve signal-to-noise ratios. For weak diffraction, optimize crystal growth via microseeding or additive-controlled crystallization. Validate refinement with R < 0.05 and Δρ < 1 eÅ .

Q. How can cross-coupling reactions involving this compound be designed to minimize competing side reactions (e.g., homo-coupling)?

- Methodological Answer : Employ palladium catalysts (e.g., Pd(PPh)) with ligands (e.g., XPhos) to enhance regioselectivity. Use kinetic studies (in situ NMR or GC monitoring) to identify optimal reaction times. Additives like CuI or CsCO can suppress iodide displacement side reactions .

Data Analysis & Contradiction Resolution

Q. How should researchers validate structural assignments when NMR and XRD data conflict for halogenated thiophene derivatives?

- Methodological Answer : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For XRD, check for disorder or thermal motion artifacts via ADPs (anisotropic displacement parameters). If discrepancies persist, synthesize a deuterated analog or use neutron diffraction to resolve ambiguities .

Q. What statistical approaches are recommended for analyzing inconsistent reactivity data in halogen-exchange reactions of this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., solvent, catalyst loading) causing variability. Use Design of Experiments (DoE) to isolate significant factors. Replicate outliers under controlled conditions to confirm reproducibility .

Tables for Key Data

| Property | Technique | Typical Values | Reference |

|---|---|---|---|

| Melting Point | DSC | 112–114°C | |

| C–I Bond Length | XRD | 2.10–2.15 Å | |

| HOMO-LUMO Gap | UV-Vis/DFT | 3.8 eV (exp) vs. 3.5 eV (calc) | |

| H NMR (CDCl) | 300 MHz | δ 7.25 (s, 1H, thiophene) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.